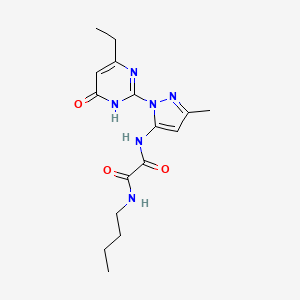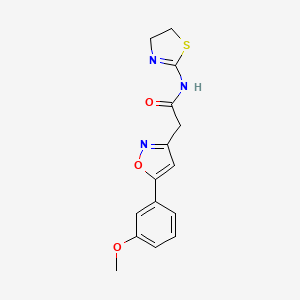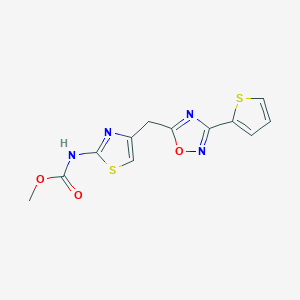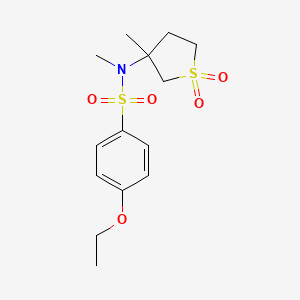![molecular formula C6H16Cl2N2OS B2800437 [3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride CAS No. 2416223-32-8](/img/structure/B2800437.png)
[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride” is a chemical compound with the molecular formula C6H16Cl2N2OS . It is offered by various chemical suppliers.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a cyclobutyl ring with a methylsulfonimidoyl group and a methanamine group . The average mass of the molecule is 235.175 Da .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . Its molecular weight is 235.175 Da .Applications De Recherche Scientifique
Sulfonamides in Drug Development
Sulfonamide compounds are a significant class of synthetic bacteriostatic antibiotics and are known for their wide range of applications in treating bacterial infections (Gulcin & Taslimi, 2018). Beyond their antibacterial properties, sulfonamides have been investigated for their potential in targeting a variety of diseases. For instance, they have been utilized as antiviral HIV protease inhibitors and anticancer agents. The exploration of sulfonamide inhibitors between 2013 and the present has yielded insights into their applications across tyrosine kinase, histone deacetylase 6, and protein tyrosine phosphatase 1B inhibitors, among others.
Advancements in Sulfonamide Applications
The research on sulfonamide compounds has expanded to include their utility in addressing conditions such as glaucoma, inflammation, and even dandruff, showcasing the versatility of sulfonamides in drug development and therapeutic interventions. The ongoing exploration of novel sulfonamides aims to generate selective drugs for various applications, including antiglaucoma medications and antitumor agents (Carta, Scozzafava, & Supuran, 2012).
Enzyme Inhibition and Drug Interactions
Sulfonamides have also played a crucial role in the study of enzyme inhibition, particularly in the context of cytochrome P450 isoforms. These enzymes are essential for the metabolism of many drugs, and understanding the interactions between sulfonamides and these enzymes can help predict potential drug-drug interactions (Khojasteh et al., 2011). Such research is critical for the safe and effective use of medications, especially in polypharmacy scenarios.
Mécanisme D'action
- The primary target of this compound is the urinary tract. Specifically, it is used for the prophylaxis and treatment of frequently recurring urinary tract infections (UTIs) that require long-term therapy .
Target of Action
Mode of Action
Propriétés
IUPAC Name |
[3-(methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2OS.2ClH/c1-10(8,9)6-2-5(3-6)4-7;;/h5-6,8H,2-4,7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXRIQDBLSVRLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1CC(C1)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/no-structure.png)

![2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile](/img/structure/B2800359.png)

![N-(3,4-difluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2800364.png)
![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2800366.png)
![3-Oxo-N-[2-(2-phenyltriazol-4-yl)ethyl]-4H-1,4-benzoxazine-8-carboxamide](/img/structure/B2800367.png)


![4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B2800373.png)
![Tert-butyl N-(9-imino-9-oxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B2800375.png)

